6-Carboxyfluorescéine

Vue d'ensemble

Description

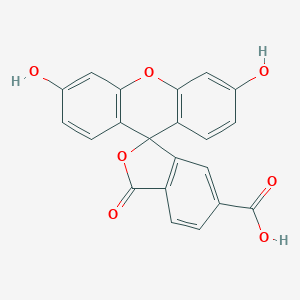

La 6-Carboxyfluorescéine est un colorant fluorescent avec une longueur d'onde d'absorption de 495 nm et une longueur d'onde d'émission de 517 nm . Il s'agit d'un dérivé de la fluorescéine, où un groupe carboxyle est ajouté à la molécule de fluorescéine. Ce composé est largement utilisé comme agent traceur dans diverses applications scientifiques, notamment le séquençage des acides nucléiques et le marquage des nucléotides .

Applications De Recherche Scientifique

6-Carboxyfluorescein has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

6-Carboxyfluorescein, also known as 6-FAM, is primarily used as a fluorescent dye . It is commonly used as a tracer agent and is used in the sequencing of nucleic acids and in the labeling of nucleotides . It has been used in a ratiometric fluorescent three-dimensional (3D) DNA walker for microRNA-122 detection .

Mode of Action

6-Carboxyfluorescein interacts with its targets by binding to them and emitting fluorescence. This fluorescence can be detected and measured, providing a means of tracking the movement and interaction of the targets . The dye is membrane-impermeant and can be loaded into cells by microinjection or scrape loading .

Biochemical Pathways

It is known that the dye can be incorporated into liposomes, allowing for the tracking of liposomes as they pass through the body . In vascular plants, 5 (6)-carboxyfluorescein can be used as a symplastic tracer. It is able to move through the phloem due to its structural similarity to sucrose .

Pharmacokinetics

It is known that the dye is soluble in dmso . This solubility can impact the bioavailability of the compound, as it can affect how easily the compound can be absorbed and distributed within the body.

Result of Action

The primary result of the action of 6-Carboxyfluorescein is the emission of fluorescence. This fluorescence can be detected and measured, providing a means of tracking the movement and interaction of the targets . In addition, carboxyfluorescein has been used to track division of cells .

Action Environment

The action of 6-Carboxyfluorescein can be influenced by environmental factors. For example, the photophysical behavior of the corresponding bifluorophores differs depending on the media viscosity . Furthermore, the fluorescence of 6-Carboxyfluorescein can be affected by the pH of the environment .

Analyse Biochimique

Biochemical Properties

6-Carboxyfluorescein has a pKa of 6.5 and can be used as a pH sensor . It is also used as a tracer dye . The dye is membrane-impermeant and can be loaded into cells by microinjection or scrape loading . It can be incorporated into liposomes, allowing for the tracking of liposomes as they pass through the body .

Cellular Effects

6-Carboxyfluorescein has been used to track division of cells . It is also used in the sequencing of nucleic acids and in the labeling of nucleotides . In addition, it has been used to monitor and control pH for large droplet populations during long-term incubation .

Molecular Mechanism

The fluorescence of 6-Carboxyfluorescein is determined by the xanthene moiety . It has two wavelengths for maximum absorbance (465 and 490nm). Its fluorescence emission, at 515nm (max.), increases as a function of pH in the physiological range of 6-7.4 .

Temporal Effects in Laboratory Settings

Despite the structure similarities of fluorescein isomers (5-FAM and 6-FAM), different photophysical behavior was observed for the corresponding bifluorophores . The luminescence quantum yield of (6-FAM)2 in a buffer solution with pH 8.5 is 2.4 times lower than for (5-FAM)2 .

Metabolic Pathways

6-Carboxyfluorescein is involved in various metabolic pathways. It is used as a pH sensor and a tracer dye, indicating its involvement in cellular metabolism

Transport and Distribution

6-Carboxyfluorescein can be loaded into cells by microinjection or scrape loading . It can also be incorporated into liposomes, allowing for the tracking of liposomes as they pass through the body . The transport and distribution of 6-Carboxyfluorescein within cells and tissues are likely to be influenced by these processes.

Subcellular Localization

Given its use as a tracer dye and its ability to be loaded into cells and liposomes, it is likely that it can be found in various subcellular locations

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 6-Carboxyfluorescéine implique généralement la réaction de la fluorescéine avec un agent carboxylant. Une méthode courante est la réaction de la fluorescéine avec l'acide chloroacétique en présence d'une base, telle que l'hydroxyde de sodium, pour introduire le groupe carboxyle . La réaction est effectuée sous reflux et le produit est purifié par recristallisation.

Méthodes de production industrielle

La production industrielle de la this compound suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour assurer la production de this compound de haute qualité. Le produit est ensuite soumis à des mesures rigoureuses de contrôle qualité, y compris la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse, pour confirmer sa pureté et son identité .

Analyse Des Réactions Chimiques

Types de réactions

La 6-Carboxyfluorescéine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des dérivés de la quinone.

Réduction : Les réactions de réduction peuvent la convertir en fluorescéine.

Substitution : Le groupe carboxyle peut participer à des réactions de substitution pour former des esters et des amides.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les alcools et les amines sont utilisés en présence de catalyseurs ou d'agents activateurs.

Produits majeurs

Oxydation : Dérivés de la quinone.

Réduction : Fluorescéine.

Substitution : Esters et amides de la this compound.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme traceur fluorescent dans diverses réactions et processus chimiques.

Biologie : Employée en biologie cellulaire pour suivre la division et la migration cellulaire.

Médecine : Utilisée dans les tests diagnostiques et les techniques d'imagerie pour étiqueter et suivre les biomolécules.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique sa capacité à fluorescer lorsqu'elle est exposée à la lumière d'une longueur d'onde spécifique. Le groupe carboxyle améliore sa solubilité dans les solutions aqueuses, ce qui la rend adaptée aux applications biologiques. Le composé peut être incorporé dans diverses biomolécules, permettant le suivi et la visualisation de ces molécules dans différents systèmes biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Carboxyfluorescéine : Un autre isomère de la carboxyfluorescéine avec des propriétés fluorescentes similaires mais un arrangement structurel différent.

Fluorescéine : Le composé parent sans le groupe carboxyle.

Ester succinimidyl de diacétate de carboxyfluorescéine : Un dérivé utilisé à des fins de traçage cellulaire.

Unicité

La 6-Carboxyfluorescéine est unique en raison de ses longueurs d'onde d'absorption et d'émission spécifiques, qui la rendent très adaptée aux applications basées sur la fluorescence. Son groupe carboxyle améliore sa solubilité et sa réactivité, permettant une large gamme de modifications chimiques et d'applications .

Activité Biologique

6-Carboxyfluorescein (6-CF), also known as 5,6-carboxyfluorescein, is a fluorescent dye widely used in biological research due to its unique properties and versatility. This article explores its biological activity, applications in various fields, and the underlying mechanisms of its action.

6-Carboxyfluorescein is a derivative of fluorescein, characterized by the presence of a carboxyl group that enhances its solubility in aqueous solutions. Its fluorescence properties make it suitable for a variety of biological applications, including cell tracking, pH measurement, and as a labeling agent in molecular biology.

- Fluorescence Characteristics : The fluorescence intensity of 6-CF is pH-dependent, with optimal emission in physiological pH ranges (6.0-7.4) . This property enables its use as a pH indicator in biological tissues, particularly in tumor microenvironments where pH levels can be significantly lower than in healthy tissues.

1. Cell Proliferation Tracking

One of the primary applications of 6-CF is in tracking cell division and proliferation. The dye can be stably incorporated into cells, allowing for quantitative analysis of cell division through flow cytometry.

- Methodology : Cells are labeled with carboxyfluorescein diacetate succinimidyl ester (CFSE), which is converted to 6-CF inside the cells. This allows for the detection of up to ten successive cell divisions by measuring fluorescence intensity .

2. Inhibition of DNA Repair Enzymes

Research has shown that 6-CF can inhibit the activity of DNA repair enzymes such as O^6-alkylguanine-DNA alkyltransferase (AGT). This property has implications for cancer therapy, where inhibiting DNA repair can enhance the efficacy of alkylating agents used in chemotherapy.

- Findings : Studies indicate that 6-CF reduces AGT's ability to bind and repair damaged DNA, thereby increasing the sensitivity of tumor cells to chemotherapeutic agents . The inhibition occurs at concentrations around IC50 values of 63 μM for DNA repair processes .

3. Imaging Applications

The dual-wavelength ratio fluorescence imaging using 6-CF allows for effective mapping of pH levels in vivo. This technique has been employed to visualize tumor environments where altered pH can provide insights into tumor metabolism and microenvironmental changes.

- Study Results : In experiments involving mice with tumors, the use of 5 mg/kg of 6-CF allowed for accurate pH mapping, revealing significant differences between tumor and normal tissues . The calculated pH values from fluorescence imaging were consistent with those obtained through traditional microelectrode measurements.

Case Study 1: Tumor Microenvironment Imaging

In a study on lymphoid leukemia P388 grafted mice, researchers utilized 6-CF to assess pH levels within tumors. The findings highlighted a lower interstitial fluid pH in tumors compared to normal tissues, suggesting that tumor acidity could be a potential target for therapeutic intervention .

Case Study 2: Cell Division Analysis

A method developed for analyzing immune cell proliferation demonstrated how CFSE labeling with subsequent conversion to 6-CF allowed researchers to track cell lineage and differentiation during immune responses effectively. This approach provided insights into T-cell activation and proliferation dynamics .

Summary Table: Key Properties and Applications

| Property | Description |

|---|---|

| Chemical Structure | Fluorescent dye with carboxyl group |

| Fluorescence Emission | pH-dependent; optimal at physiological pH |

| Applications | Cell tracking, DNA repair inhibition, imaging |

| IC50 Values for AGT Inhibition | ~63 μM |

| In Vivo Imaging Sensitivity | Effective at doses as low as 5 mg/kg |

Propriétés

IUPAC Name |

3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h1-9,22-23H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTDTCNHAFUJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062965 | |

| Record name | 6-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3301-79-9 | |

| Record name | 6-Carboxyfluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxyfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3',6'-dihydroxy-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Carboxyfluorescein | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHJ853P6SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Carboxyfluorescein function as a pH indicator?

A: 6-CF exhibits pH-dependent fluorescence. Its fluorescence intensity changes in response to varying pH levels, allowing researchers to monitor and measure pH changes within cells, organelles like vacuoles [], and other biological systems. This property makes 6-CF valuable for studying cellular processes involving pH fluctuations.

Q2: Can 6-CF be used to study membrane permeability?

A: Yes, 6-CF's ability to fluoresce upon release from liposomes and other membrane-enclosed structures makes it a useful tool for investigating membrane permeability. Studies have used 6-CF efflux to investigate the effects of peptides like magainin 2 amide on membrane stability and to characterize the permeability properties of gap junctions formed by connexin45 [, ].

Q3: How is 6-CF used to track cellular pathways?

A: Researchers have employed 6-CF to delineate potential cellular pathways for photosynthate transfer in developing wheat grains. By introducing 6-CF and its membrane-permeant precursor, 6-carboxyfluorescein diacetate (CFDA), researchers can track the movement of these fluorescent tracers through different cellular compartments [].

Q4: What is the molecular formula and weight of 6-Carboxyfluorescein?

A: 6-Carboxyfluorescein has the molecular formula C21H12O7 and a molecular weight of 376.32 g/mol. [, ]

Q5: Is there a way to differentiate between the 5- and 6-isomers of carboxyfluorescein?

A: Yes, the 5- and 6-isomers of carboxyfluorescein can be separated and distinguished through techniques like column chromatography and recrystallization. Their dipivalate derivatives and diisopropylamine salts show different properties that enable their separation [, ].

Q6: Does the performance of 6-CF as a fluorescent probe vary with temperature?

A: Yes, the rate of 6-CF efflux from lipid vesicles demonstrates a significant dependence on temperature, as well as on phospholipid acyl chain composition and the nature of co-trapped counterions []. This highlights the importance of controlling temperature and other experimental parameters when using 6-CF in membrane permeability studies.

Q7: How does cholesterol content affect liposome stability when studied with 6-CF?

A: Research shows that liposomal stability, as measured by 6-CF retention, is significantly influenced by cholesterol content. Cholesterol-rich liposomes exhibit enhanced stability in vivo and in vitro compared to cholesterol-poor or cholesterol-free liposomes [].

Q8: Can 6-CF be used in real-time PCR for genotyping?

A: Absolutely, 6-CF is frequently used as a reporter dye in allele-specific probes for real-time PCR. This allows for the detection and differentiation of genotypes, such as wild-type, mutant, and heterozygous, by monitoring the fluorescence signal during PCR amplification [].

Q9: How does the fluorescence of 6-CF change when it interacts with silver nanoparticles?

A: The fluorescence of 6-CF is notably enhanced in the presence of silver nanoparticles. Studies have observed a greater increase in emission intensity compared to excitation intensity, suggesting a potential application of this interaction in enhancing the sensitivity of fluorescence-based detection methods [].

Q10: Beyond its use as a pH indicator and in membrane studies, what other applications does 6-CF have in biological research?

A10: 6-CF has found applications in various areas of biological research, including:

- Monitoring nitric oxide production: In microfluidic devices designed to analyze single cells, 6-CF serves as an internal standard to monitor nitric oxide production in cells like T-lymphocytes [].

- Studying cell-to-cell communication: 6-CF has been utilized to investigate the permeability of gap junctions, which are specialized intercellular channels that facilitate direct communication between adjacent cells [].

- Developing fluorescent aptasensors: 6-CF-labeled aptamers are employed in developing sensors for detecting specific molecules, leveraging the change in fluorescence signal upon target binding [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.